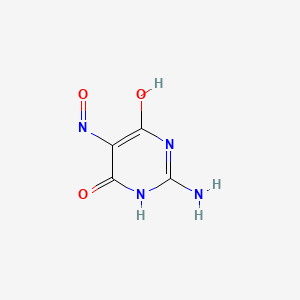

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine

Description

Contextual Significance of Functionalized Heterocycles in Chemical Research

Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of chemical and biological sciences. Among these, pyrimidine (B1678525), a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, stands out as a "privileged scaffold". myuchem.com This significance stems from its widespread presence in biologically essential molecules. numberanalytics.comnih.gov The pyrimidine core is fundamental to the structure of nucleic acids, forming the basis of the nucleobases cytosine, thymine, and uracil (B121893). numberanalytics.comlifechemicals.com Its derivatives are also found in many natural products, including vitamin B1 (thiamine) and various antibiotics. nih.govlifechemicals.com

The versatility of the pyrimidine ring allows for functionalization at multiple positions, which modifies the electronic profile of the molecule and facilitates a wide array of chemical transformations and biological interactions. myuchem.comnumberanalytics.com This adaptability has made functionalized pyrimidines indispensable in medicinal chemistry and agrochemical development. myuchem.comlifechemicals.com Synthetic pyrimidine derivatives have led to the creation of numerous therapeutic agents, from early barbiturates to modern anticancer, antiviral, and anti-inflammatory drugs. lifechemicals.comresearchgate.net The strategic modification of the pyrimidine core continues to be a highly active area of research, aimed at developing novel molecules with tailored properties for pharmaceutical, agrochemical, and materials science applications. myuchem.comnumberanalytics.com

Overview of Nitrosopyrimidine Derivatives in Organic Synthesis and Beyond

Within the vast family of pyrimidine derivatives, nitrosopyrimidines—compounds bearing a nitroso (–N=O) group—represent a unique and reactive class of molecules. The introduction of a nitroso group, particularly at the C5 position of the pyrimidine ring, renders the molecule susceptible to a variety of chemical transformations, making these compounds valuable synthetic intermediates. researchgate.net

A key application of nitrosopyrimidines is in the construction of fused heterocyclic systems. Researchers have developed strategies that involve the nitrosation of an aminopyrimidine, followed by selective reactions and a tandem reduction/cyclization sequence to build complex polycyclic structures, such as pyrimido[4,5-b] chemicalbook.comgoogle.combenzodiazepines. researchgate.net The reactivity of the nitroso group is central to these synthetic pathways.

Beyond their utility in building complex scaffolds, nitrosopyrimidine derivatives themselves, and the compounds derived from them, have shown potential biological activity. For instance, certain 4,6-bis(alkyl or arylamino)-5-nitrosopyrimidines have demonstrated significant antifungal activity against human pathogenic strains. researchgate.net While the direct biological applications of many simple nitrosopyrimidines are often secondary to their role as synthetic precursors, their ability to be converted into biologically active molecules underscores their importance. This is exemplified by related compounds like 2-amino-4,6-dichloro-5-nitropyrimidine, which serves as an intermediate for preparing inactivators of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). researchgate.net The reactivity of the C5-substituted group (nitroso or nitro) is a key feature that chemists exploit to create molecules with specific biological targets.

Research Trajectory and Unique Features of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine

The compound this compound is a specific functionalized pyrimidine that serves primarily as a chemical intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. alzchem.com Its research trajectory is closely linked to its synthetic utility as a reactive building block.

The synthesis of this compound is typically a two-step process. The first step involves the creation of the precursor, 2-amino-4,6-dihydroxypyrimidine (B16511). This is generally achieved through the condensation of guanidine (B92328) with a diethyl malonate derivative in the presence of a base like sodium methoxide (B1231860). chemicalbook.comchemicalbook.com The resulting solid can be purified by dissolution in water and precipitation by adjusting the pH. chemicalbook.com

The second and defining step is the introduction of the nitroso group at the C5 position of the pyrimidine ring. A modern and effective method for this C-nitrosation of aminopyrimidine derivatives involves using isoamyl nitrite (B80452) in a neutral solvent like DMSO, a procedure that is applicable to a wide range of pyrimidine substrates. researchgate.net

A unique feature of this compound is the existence of tautomerism. Due to the hydroxyl groups at positions 4 and 6, the compound can exist in different isomeric forms, with the keto-enol equilibrium favoring the more stable 2-amino-4-hydroxy-5-nitroso-1H-pyrimidin-6-one form. nih.gov This structural feature, combined with the reactive nitroso group and the amino substituent, provides multiple sites for further chemical modification. The precursor, 2-amino-4,6-dihydroxypyrimidine, is noted for its excellent capability to form ligands with metal ions like copper, a property that is modulated by the introduction of the electron-withdrawing nitroso group at the C5 position, influencing its coordination chemistry. researchgate.netresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-amino-4-hydroxy-5-nitroso-1H-pyrimidin-6-one | nih.gov |

| Molecular Formula | C₄H₄N₄O₃ | nih.gov |

| Molecular Weight | 156.10 g/mol | nih.gov |

| Canonical SMILES | C1(=C(N=C(NC1=O)N)O)N=O | nih.gov |

| InChI Key | JLVZBGASBSBMSQ-UHFFFAOYSA-N | nih.gov |

Table 2: Synthesis Methods for the Precursor 2-Amino-4,6-dihydroxypyrimidine

| Reactants | Conditions | Yield | Source |

|---|---|---|---|

| Guanidine hydrochloride, Dimethyl malonate | Sodium methoxide in methanol, reflux 2-3 hours | 85% | chemicalbook.com |

| Guanidine nitrate (B79036), Diethyl malonate | Sodium methoxide in ethanol (B145695), heat to 65°C for 6 hours | 96.1% | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-hydroxy-5-nitroso-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-4-6-2(9)1(8-11)3(10)7-4/h(H4,5,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTPQVKFPBRMRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30966347 | |

| Record name | 5-(Hydroxyimino)-2-imino-2,5-dihydropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52011-72-0, 55482-22-9 | |

| Record name | 2-Iminodihydro-4,5,6(1H)-pyrimidinetrione 5-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052011720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97327 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Hydroxyimino)-2-imino-2,5-dihydropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4,6-DIHYDROXY-5-NITROSOPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 4,6 Dihydroxy 5 Nitrosopyrimidine

Cyclocondensation Approaches to the Pyrimidine (B1678525) Ring System

The foundational step in the synthesis of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is the formation of the pyrimidine ring. This is most commonly accomplished through cyclocondensation reactions, which involve the reaction of a three-carbon component with a compound containing an N-C-N fragment.

Formation of the Pyrimidine Core from Malonic Acid Derivatives and Guanidine (B92328)

A prevalent and well-established method for constructing the 2-amino-4,6-dihydroxypyrimidine (B16511) core involves the condensation of malonic acid derivatives, such as diethyl malonate or dimethyl malonate, with guanidine. chemicalbook.comgoogle.comnih.gov This reaction is typically carried out in the presence of a strong base, such as sodium methoxide (B1231860) or sodium ethoxide, in an alcoholic solvent. chemicalbook.comnih.gov The base deprotonates the active methylene (B1212753) group of the malonic ester, which then undergoes nucleophilic attack on the guanidine. Subsequent intramolecular cyclization and elimination of alcohol molecules lead to the formation of the stable pyrimidine ring.

The reaction conditions, including the choice of base, solvent, and temperature, can be optimized to achieve high yields of the desired 2-amino-4,6-dihydroxypyrimidine intermediate. chemicalbook.comgoogle.com For instance, procedures have been reported with yields ranging from 70% to over 96%. chemicalbook.comgoogle.com

Table 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine via Cyclocondensation

| Malonic Acid Derivative | Guanidine Salt | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Dimethyl malonate | Guanidine hydrochloride | Sodium methoxide | Methanol | Reflux for 2-3 hours | 85 | chemicalbook.com |

| Diethyl malonate | Guanidine nitrate (B79036) | Sodium methoxide | Ethanol (B145695) | 65°C for 6 hours | 96.1 | chemicalbook.com |

| Diethyl malonate | Guanidine nitrate (self-made) | Sodium ethoxide | Ethanol | Reflux at 100°C for 1 hour | 83.4 | google.com |

| Diethyl malonate | Guanidine nitrate (self-made) | Sodium ethoxide | Ethanol | Reflux at 95°C for 0.5 hours | 81.6 | google.com |

Application of Enaminone Intermediates in Pyrimidine Ring Construction

Enaminones are versatile building blocks in heterocyclic synthesis and offer an alternative route to the pyrimidine core. nih.govnih.gov These compounds, characterized by a β-amino-α,β-unsaturated ketone or ester moiety, can react with guanidine to form substituted pyrimidines. The reaction proceeds through a Michael addition of the guanidine to the enaminone, followed by an intramolecular cyclization and elimination of an amine. While this method is a powerful tool for generating a variety of substituted pyrimidines, specific examples detailing the synthesis of 2-amino-4,6-dihydroxypyrimidine via this route are less common in the literature. However, the general reactivity of enaminones with urea, a compound structurally related to guanidine, to form tetrahydropyrimidines suggests the feasibility of this approach. nih.govnih.gov

Strategic Introduction of the Nitroso Group

Once the 2-amino-4,6-dihydroxypyrimidine scaffold is in place, the next crucial step is the introduction of the nitroso group (-NO) at the electron-rich C5 position. This transformation can be achieved through several methods.

Post-Cyclization Nitrosation Techniques

The most direct method for synthesizing this compound is the nitrosation of the pre-formed 2-amino-4,6-dihydroxypyrimidine ring. This is typically accomplished using a nitrosating agent, such as sodium nitrite (B80452), in an acidic medium. google.com The acidic conditions generate nitrous acid in situ, which then acts as the electrophile, attacking the C5 position of the pyrimidine ring. The reaction of pyrimidine derivatives with sodium nitrite at an acidic pH has been shown to be an effective method for introducing a nitroso group. google.com A patent describes a similar process for a related compound, 2,4-diamino-6-hydroxypyrimidine, which is nitrosated using sodium nitrite in a dilute formic acid solution. This approach avoids the use of harsh acids like concentrated sulfuric acid.

Nitrosation of 5-Aminouracil (B160950) Precursors

An alternative strategy involves starting with a pyrimidine ring that already contains a functional group at the C5 position that can be converted to a nitroso group. 5-Aminouracil is a viable precursor for this purpose. The amino group at the C5 position can be transformed into a nitroso group through diazotization followed by a subsequent reaction. While direct nitrosation of 5-aminouracil to yield the target compound is not explicitly detailed, the synthesis of other 5-substituted uracil (B121893) derivatives from 5-aminouracil is well-documented.

Diazotization-Based Synthetic Routes to Nitrosopyrimidines

A more elaborate but effective method involves the synthesis of a 2,5-diamino-4,6-dihydroxypyrimidine (B34952) intermediate. google.com This diamino derivative can then undergo diazotization of the C5-amino group. The diazotization reaction involves treating the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. nih.gov This highly reactive diazonium salt can then be converted to the desired nitroso compound. A synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride has been reported, which involves the reaction of guanidinium (B1211019) hydrochloride and diethyl malonate to form the pyrimidine ring, followed by reaction with sodium nitrite and subsequent reduction. google.com This diamino compound serves as a key intermediate for a diazotization-based synthesis of this compound.

Optimization of Reaction Conditions and Scalability

The industrial-scale synthesis of this compound is contingent on the optimization of two key stages: the formation of the 2-amino-4,6-dihydroxypyrimidine core and the subsequent nitrosation at the C5 position.

The foundational step, the synthesis of 2-amino-4,6-dihydroxypyrimidine, is typically achieved through the condensation of a guanidine salt with a malonate ester in the presence of a strong base. Research into optimizing this process has explored variations in reactants, solvents, and temperature profiles to maximize yield and purity, which are critical for scalability. For instance, different reaction protocols have demonstrated that careful selection of these parameters can significantly impact the outcome, with yields ranging from 85% to over 96%. chemicalbook.com One method involves a straightforward reflux, while a more controlled, two-temperature stage process can achieve higher efficiency. chemicalbook.com

Table 1: Comparative Synthesis Parameters for 2-Amino-4,6-dihydroxypyrimidine An interactive table detailing different synthetic approaches for the precursor compound.

| Parameter | Method A | Method B |

|---|---|---|

| Guanidine Salt | Guanidine hydrochloride | Guanidine nitrate |

| Malonate Ester | Dimethyl malonate | Diethyl malonate |

| Base/Solvent | Sodium methoxide in Methanol | Sodium methoxide in Ethanol |

| Temperature | Reflux (approx. 2-3 hours) | Stage 1: 5°C (0.5 h), Stage 2: 65°C (6 h) |

| Reported Yield | 85% | 96.1% |

| Reference | chemicalbook.com | chemicalbook.com |

Following the synthesis of the pyrimidine core, the nitrosation step is performed. Optimization of this transformation is crucial for the efficient production of the final compound. Studies on analogous compounds, such as 2-amino-4,6-dimethoxypyrimidine, provide a clear model for this reaction. patsnap.comgoogle.com The process involves reacting the precursor with sodium nitrite in an acidic medium, where temperature and pH are the most critical parameters to control. patsnap.com The reaction is typically run at elevated temperatures (60-75°C) while maintaining a highly acidic pH of 2.5-3.0 by the slow addition of concentrated acid. patsnap.com Progress is monitored by High-Performance Liquid Chromatography (HPLC) to ensure the reaction proceeds to completion, which is vital for large-scale batches. patsnap.com

Table 2: Optimized Nitrosation Conditions for a Pyrimidine Analogue This table presents optimized conditions for the nitrosation of a structurally similar pyrimidine, serving as a model for the target compound's synthesis.

| Parameter | Condition Set 1 | Condition Set 2 |

|---|---|---|

| Starting Material | 2-Amino-4,6-dimethoxypyrimidine | 2-Amino-4,6-dimethoxypyrimidine |

| Nitrosating Agent | 40% Sodium Nitrite (aq) | 40% Sodium Nitrite (aq) |

| Solvent | Methanol | Tetrahydrofuran |

| Acid | Concentrated Hydrochloric Acid | Concentrated Hydrochloric Acid |

| Temperature | 70-75°C | 60-65°C |

| pH | 2.5 - 3.0 | 2.5 - 3.0 |

| Reaction Time | 1 hour | 3 hours |

| Reported Yield | 96.1% | 93.8% |

| Reference | patsnap.com | patsnap.com |

Advanced Purification and Isolation Techniques for Nitrosopyrimidine Derivatives

The isolation and purification of this compound and its precursors are primarily achieved through precipitation and crystallization, taking advantage of the compounds' pH-dependent solubility.

For the precursor 2-amino-4,6-dihydroxypyrimidine, the standard isolation technique involves concentrating the reaction mixture and dissolving the resulting solid in a minimal amount of water. chemicalbook.com The pH of the solution is then carefully adjusted to 6 using hydrochloric acid, which causes the pure product to precipitate out of the solution. chemicalbook.com This solid is then collected by filtration and washed sequentially with distilled water and ethanol to remove any remaining soluble impurities. chemicalbook.com

Similarly, the final product, this compound (or its analogues), is isolated directly from the reaction mixture upon completion of the nitrosation. patsnap.com The process involves cooling the reaction slurry to room temperature and collecting the solid product via suction filtration. patsnap.com The resulting filter cake is washed with water to remove residual acids and salts, then dried to yield the crude product. patsnap.com

For pyrimidine derivatives requiring higher purity than what is achievable by simple precipitation, more advanced techniques are employed. These methods are essential for removing closely related structural impurities.

Table 3: Purification and Isolation Techniques for Nitrosopyrimidine Derivatives and Precursors A summary of common and advanced methods used to purify and isolate pyrimidine compounds.

| Technique | Description | Application | Reference |

|---|---|---|---|

| Precipitation via pH Adjustment | The compound is precipitated from an aqueous solution by adjusting the pH to a point of minimum solubility (e.g., pH 6 for the dihydroxy precursor). | Primary isolation of 2-amino-4,6-dihydroxypyrimidine and the final nitroso product. | chemicalbook.compatsnap.com |

| Solvent Washing | The filtered solid (filter cake) is washed with specific solvents like water, ethanol, or water/ethanol mixtures to remove soluble impurities. | General purification step for most pyrimidine derivatives after filtration. | chemicalbook.comnih.gov |

| Recrystallization | The crude product is dissolved in a hot solvent (e.g., isopropanol, ethanol, benzene) and allowed to cool slowly, forming pure crystals. | Used for achieving high purity of pyrimidine derivatives like 2-amino-4,6-dichloropyrimidine (B145751). | nih.govgoogle.com |

| Column Chromatography | The compound mixture is separated based on differential adsorption of components to a stationary phase as it is carried through by a mobile phase. | Purification of 2-amino-4,6-diarylpyrimidine-5-carbonitriles and other complex derivatives. | nih.gov |

Chemical Reactivity and Reaction Mechanisms of 2 Amino 4,6 Dihydroxy 5 Nitrosopyrimidine

Redox Chemistry of the Nitroso Functionality

The nitroso group is the primary center for redox activity in 2-amino-4,6-dihydroxy-5-nitrosopyrimidine, capable of undergoing both oxidation and reduction to yield various derivatives.

Examination of Oxidation Pathways and Derivative Formation

The oxidation of the nitroso group on the pyrimidine (B1678525) ring typically results in the formation of the corresponding nitro derivative. While direct oxidation studies on this compound are not extensively documented, the oxidation of structurally similar compounds provides significant insight. For instance, the oxidation of 5-nitroso-2,4,6-triaminopyrimidine (B18466) using a potent oxidizing agent like peroxytrifluoroacetic acid, generated from hydrogen peroxide and trifluoroacetic acid, yields the corresponding 5-nitro-2,4,6-triaminopyrimidine. researchgate.net This reaction proceeds through the direct conversion of the nitroso group (-NO) to a nitro group (-NO₂).

Furthermore, the pyrimidine ring itself can undergo oxidation at the nitrogen atoms to form N-oxides. In the case of 5-nitroso-2,4,6-triaminopyrimidine, oxidation can lead to the formation of both a mono-N-oxide and a di-N-oxide, in addition to the oxidation of the nitroso group. researchgate.net This suggests that the oxidation of this compound could potentially yield a mixture of products, including 2-amino-4,6-dihydroxy-5-nitropyrimidine (B14773) and its N-oxide derivatives. The specific products and their yields would be highly dependent on the reaction conditions and the oxidizing agent employed.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Potential Products |

| This compound | Peroxytrifluoroacetic Acid | 2-Amino-4,6-dihydroxy-5-nitropyrimidine |

| 2-Amino-4,6-dihydroxy-5-nitropyrimidine-N-oxide(s) |

This table is based on reactivity trends observed in analogous compounds.

Study of Reduction Reactions to Amino-Substituted Pyrimidines

The reduction of the nitroso group is a fundamental transformation, leading to the formation of the corresponding amino-substituted pyrimidine. This reaction is a key step in the synthesis of various biologically important molecules, including purine (B94841) analogues. A common and effective method for this reduction is catalytic hydrogenation. For example, 2,4-diamino-5-nitroso-6-hydroxypyrimidine is reduced to 2,4,5-triamino-6-hydroxypyrimidine via catalytic hydrogenation. google.com This process typically involves the use of a metal catalyst, such as Raney nickel or palladium on carbon, in the presence of hydrogen gas.

Another established method for the reduction of nitro and nitroso groups on aromatic rings is electrochemical reduction. researchgate.net This technique offers a high degree of control over the reaction potential and can be a clean and efficient alternative to chemical reducing agents. The electrochemical reduction of a nitro group to an amine generally proceeds in a stepwise manner, and similar principles would apply to the nitroso group.

The resulting 2,5-diamino-4,6-dihydroxypyrimidine (B34952) is a versatile intermediate. The presence of the newly formed amino group at the 5-position, adjacent to the existing ring nitrogens and hydroxyl groups, opens up pathways for subsequent intramolecular cyclization reactions.

Table 2: Common Reduction Methods for the Nitroso Group

| Method | Reagents/Conditions | Product |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | 2,5-Diamino-4,6-dihydroxypyrimidine |

| Electrochemical Reduction | Applied electrical potential | 2,5-Diamino-4,6-dihydroxypyrimidine |

This table outlines general methods applicable to the target compound based on known reductions of similar pyrimidines.

Nucleophilic Substitution Reactions and Their Mechanistic Insights

The pyrimidine ring in this compound is activated towards nucleophilic attack by the electron-withdrawing nitroso group. However, the hydroxyl groups at positions 4 and 6 are generally poor leaving groups, which influences the compound's reactivity in substitution reactions.

Reactivity Profiles of Amino and Hydroxyl Groups on the Pyrimidine Core

The hydroxyl groups at C4 and C6 of the pyrimidine ring are not readily displaced by nucleophiles. To facilitate nucleophilic substitution, they are typically converted into better leaving groups, such as chloro groups. This transformation is commonly achieved using reagents like phosphorus oxychloride (POCl₃) or the Vilsmeier-Haack reagent. researchgate.netmdpi.com The resulting 2-amino-4,6-dichloro-5-nitrosopyrimidine would then be highly susceptible to nucleophilic aromatic substitution (SNAr).

The amino group at the 2-position is generally unreactive as a leaving group in nucleophilic substitution reactions. Instead, it acts as an electron-donating group, which can influence the regioselectivity of reactions on the pyrimidine ring.

Studies on the analogous 2-amino-4,6-dimethoxy-5-nitrosopyrimidine (B1639992) have shown that the methoxy (B1213986) groups can be displaced by amines. chemrxiv.orgugr.eschemrxiv.org This indicates that with appropriate activation, the C4 and C6 positions are indeed susceptible to nucleophilic attack. The reaction proceeds via a Meisenheimer complex, a key intermediate in SNAr reactions, which is stabilized by the electron-withdrawing nitroso group.

Regioselectivity and Stereoselectivity in Substitution Processes

In a di-substituted pyrimidine, the regioselectivity of nucleophilic substitution is a critical consideration. If the hydroxyl groups of this compound were converted to different leaving groups, or if a nucleophile were to react with the dichlorinated derivative in a stepwise manner, the position of the initial attack would be determined by the electronic environment of the C4 and C6 positions.

In related systems, such as 6-alkoxy-4-chloro-5-nitropyrimidines, the chlorine atom is found to be a better leaving group than the alkoxy group in reactions with primary amines, leading to the preferential substitution at the C4 position. chemrxiv.orgugr.eschemrxiv.org This highlights the subtle electronic and steric factors that can govern regioselectivity. For 2-amino-4,6-dichloro-5-nitrosopyrimidine, given the symmetrical nature of the C4 and C6 positions, a mixture of products might be expected unless one position is sterically or electronically differentiated.

Stereoselectivity is not a primary concern in these substitution reactions as the pyrimidine ring is aromatic and planar, and the incoming nucleophile attacks the carbon atom directly.

Intramolecular Rearrangements and Transformations of Nitrosopyrimidines

While there is no direct evidence of intramolecular rearrangements of this compound itself, its derivatives, particularly the product of its reduction, are key precursors for significant intramolecular transformations.

The reduction of the 5-nitroso group to a 5-amino group, yielding 2,5-diamino-4,6-dihydroxypyrimidine, sets the stage for intramolecular cyclization reactions. The resulting 1,3-arrangement of the 2-amino group, a ring nitrogen, the 5-amino group, and the 6-hydroxyl group provides the necessary framework for the formation of fused heterocyclic systems.

A prominent example of such a transformation is the synthesis of purine analogues. For instance, the ring closure of 2,4,5-triamino-6-hydroxypyrimidine with formic acid leads to the formation of guanine (B1146940), a fundamental component of nucleic acids. google.com This type of reaction involves the condensation of the 5-amino group with a one-carbon unit, followed by cyclization and dehydration to form the imidazole (B134444) ring fused to the pyrimidine core. This demonstrates the potential of this compound as a precursor for the synthesis of complex heterocyclic structures following initial reduction and subsequent intramolecular reactions.

Exploration of Fischer-Hepp Type Rearrangements in Related Pyrimidine Systems

The Fischer-Hepp rearrangement is a significant reaction in aromatic chemistry, traditionally involving the acid-catalyzed conversion of an N-nitroso derivative of a secondary aromatic amine into a C-nitroso isomer, typically with the nitroso group migrating to the para-position. drugfuture.comwikipedia.org While initially described for aniline (B41778) derivatives, this type of rearrangement has been observed in heterocyclic systems, including pyrimidines. nih.govresearchgate.net

In pyrimidine systems, a Fischer-Hepp type rearrangement can occur when N-nitrosated pyrimidinamines are treated with aqueous sulfuric acid. nih.govresearchgate.net The reaction outcome—either simple N-denitrosation or intramolecular nitroso group migration to the C-5 position—is highly dependent on the substitution pattern of the pyrimidine ring. nih.govresearchgate.net For the rearrangement to occur, the pyrimidine ring must be sufficiently activated by electron-donating groups. nih.govresearchgate.net

A study demonstrated that for the intramolecular nitroso group transfer to happen, the pyrimidine ring needs to be activated by three groups with a positive mesomeric effect. nih.govresearchgate.net When N-nitrosated 6-N-disubstituted-pyrimidin-4-amines bearing hydrogen or methyl groups at position 2 undergo treatment with sulfuric acid, they typically yield the denitrosated product. However, if position 2 also contains a strong electron-donating group, such as a morpholino substituent, the Fischer-Hepp rearrangement is favored, leading to the formation of a 5-nitrosopyrimidine. researchgate.net This highlights the crucial role of electronic effects in directing the reaction pathway. The activation provided by these substituents is necessary to facilitate the electrophilic attack of the nitroso group onto the C-5 carbon of the pyrimidine ring. nih.gov

| Substituent at C-2 | Other Substituents | Reaction Conditions | Primary Product | Reference |

|---|---|---|---|---|

| -H | 6-morpholino, 4-N-nitroso-N-methylamino | 10% H₂SO₄, 120 °C | Denitrosation | researchgate.net |

| -CH₃ | 6-morpholino, 4-N-nitroso-N-methylamino | 10% H₂SO₄, 120 °C | Denitrosation | researchgate.net |

| -morpholino | 6-morpholino, 4-N-nitroso-N-methylamino | 50% H₂SO₄, rt | Fischer-Hepp Rearrangement (5-nitroso product) | researchgate.net |

Analysis of the 't-Amino Effect' in ortho-Nitroso Amines

The 't-Amino Effect' describes the thermal cyclization of certain ortho-substituted tertiary anilines. researchgate.net In the context of pyrimidines, this effect has been documented for (dialkylamino)-nitroso pyrimidines, which can cyclize under thermal conditions to form purine derivatives. researchgate.net This reaction involves an ortho-nitroso group and an adjacent dialkylamino group.

The reactivity of these amino-nitroso-pyrimidines is correlated with the stability of an intermediate azomethine ylide. researchgate.net For instance, the cyclization of various 6-(dialkylamino)-5-nitrosopyrimidines into 2,6-diaminoadenine derivatives demonstrates this principle. The reaction proceeds in high yields, showcasing the synthetic utility of the 't-amino effect'. researchgate.net However, the substitution pattern on the pyrimidine ring significantly influences the reaction's outcome. The presence of substituents like methylthio or morpholino groups at the 2-position of the pyrimidine ring can alter the course of the reaction. researchgate.net Furthermore, if dialkylamino substituents are present at both C(4) and C(6) positions, thermolysis leads to protiodenitrosation instead of cyclization. researchgate.net

Stability, Dimerization, and Degradation Pathways

Characterization of Dimerization Tendencies of Nitroso Compounds

A distinctive characteristic of aromatic C-nitroso compounds is their tendency to undergo reversible dimerization to form azodioxy compounds (also known as azodioxides). acs.orgnih.govacs.org This equilibrium between the monomeric and dimeric forms is a central aspect of their chemistry. at.ua The monomeric form is typically blue or green, while the dimer is often colorless or yellowish, making this transformation visually apparent. at.ua

The dimerization can result in two isomeric forms: a cis-dimer (Z-isomer) and a trans-dimer (E-isomer). acs.org The tendency to dimerize and the preferred form (monomer vs. dimer) depend on several factors, including the compound's structure, the solvent, physical state (solution or solid), and temperature. acs.orgat.ua In the solid state, the presence or absence of color can indicate whether the compound exists as a monomer or a dimer. acs.org The dimerization process involves the formation of a covalent bond between the nitrogen atoms of two nitroso molecules. mdpi.com This reaction is thermally reversible; the dimers can dissociate back to monomers upon heating or, in some cases, upon photolysis under cryogenic conditions. mdpi.com

The electronic nature of substituents on the aromatic ring influences the monomer-dimer equilibrium. The stability of the dimer is related to the electronic structure, represented by canonical forms of the azodioxide. acs.org

| Property | Monomer (R-N=O) | Dimer (Azodioxide) | Reference |

|---|---|---|---|

| Color | Blue or Green | Colorless or Yellowish | at.ua |

| State of Equilibrium | Favored by higher temperatures, dilution | Favored by lower temperatures, concentration | at.ua |

| Bonding | C-N=O | N-N bond formation, exists as cis/trans isomers | acs.orgmdpi.com |

| Reversibility | The dimerization process is typically reversible with heat or light. | nih.govmdpi.com |

Development of Stabilization Strategies for the Nitroso Group

The nitroso group is highly reactive, and C-nitroso compounds are often sensitive to heat and light, which imposes constraints on their synthesis and storage. nih.govwikipedia.org The C–N bond dissociation energies in nitrosoarenes are in the range of 50–60 kcal/mol (210–250 kJ/mol), contributing to their lability. wikipedia.org Consequently, strategies to stabilize the nitroso functionality are of significant interest.

One approach to stabilization is through coordination with a metal center. Lewis acids can stabilize and activate primary N-nitrosamides. rsc.org For example, chelation to a low-valent transition metal, such as rhenium, can produce thermally stable isomeric complexes of nitrosamides, demonstrating the stabilizing effect of metal coordination. rsc.org

Another strategy involves modifying the chemical environment. The stability of nitrosamines, for instance, is pH-dependent. While they can be generated in acidic media, there is also a risk of acid-catalyzed denitrosation. reddit.comwikipedia.org In some cases, forming a salt, such as an HCl salt, can make liquid nitrosamines easier to handle and purify, implying a degree of stabilization in this form. reddit.com

For synthetic purposes, the high reactivity is managed by carefully selecting reaction conditions. The nitrosation of compounds with activated C-H groups, for example, is a common method for preparing nitroso compounds, but the conditions must be controlled to avoid the formation of isomeric oximes. nih.gov The choice of nitrosating agent and reaction temperature is critical for achieving good yields of the desired nitroso product. nih.gov

Advanced Structural Elucidation and Spectroscopic Analysis

Vibrational Spectroscopy for Molecular Structure Characterization

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of the molecule. These methods probe the vibrations of chemical bonds, offering a molecular fingerprint.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine, the analysis of its FT-IR spectrum is critical for confirming the presence of its key structural features. The vibrational spectra of substituted pyrimidines have been studied, providing a basis for interpreting the spectrum of this specific compound. nih.govijfans.orgresearchgate.net

The spectrum is expected to be dominated by vibrations of the amino (-NH2), hydroxyl (-OH), nitroso (-N=O), and pyrimidine (B1678525) ring moieties. The -OH and -NH2 stretching vibrations typically appear as broad bands in the high-frequency region of 3500-3200 cm⁻¹, often overlapping due to hydrogen bonding. The C=C and C=N stretching vibrations of the pyrimidine ring are expected in the 1650-1450 cm⁻¹ region. A key diagnostic band is the N=O stretching vibration of the nitroso group, which is anticipated to appear in the 1500-1600 cm⁻¹ range. The N-H bending vibrations of the amino group are also prominent, typically found around 1650-1600 cm⁻¹. mdpi.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretching | Hydroxyl (-OH) | 3400 - 3200 (Broad) |

| N-H Stretching | Amino (-NH₂) | 3500 - 3300 (Broad) |

| N-H Bending | Amino (-NH₂) | 1650 - 1600 |

| C=N/C=C Stretching | Pyrimidine Ring | 1650 - 1450 |

| N=O Stretching | Nitroso (-N=O) | 1600 - 1500 |

| C-O Stretching | Hydroxyl (-OH) | 1260 - 1000 |

Note: Expected wavenumber ranges are based on established group frequencies and data from structurally similar pyrimidine derivatives.

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and the resulting spectral shifts correspond to the vibrational frequencies of the molecule. Raman spectroscopy is particularly effective for detecting vibrations of non-polar bonds and symmetric stretching modes, which may be weak or absent in the FT-IR spectrum. nih.gov

For this compound, Raman spectroscopy is valuable for characterizing the vibrations of the pyrimidine ring. The symmetric "ring breathing" mode, a collective in-plane vibration of the ring atoms, typically gives rise to a strong and sharp signal. The symmetric stretching vibrations of the C=C and C=N bonds within the ring are also expected to be prominent. The nitroso group's N=O stretch, while visible in FT-IR, can also be observed in the Raman spectrum.

Table 2: Key Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Ring Breathing | Pyrimidine Ring | 980 - 1020 |

| Symmetric C=N/C=C Stretch | Pyrimidine Ring | 1600 - 1550 |

| N=O Stretching | Nitroso (-N=O) | 1600 - 1500 |

| C-N Stretching | Amino (-NH₂) | 1300 - 1200 |

Note: Expected Raman shifts are based on theoretical calculations and experimental data from analogous pyrimidine compounds. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is a powerful technique for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. uobasrah.edu.iq

¹H NMR spectroscopy provides information on the number and electronic environment of hydrogen atoms in a molecule. In this compound, the protons are attached to nitrogen (amino group) and oxygen (hydroxyl groups). Due to rapid chemical exchange with the solvent (especially protic solvents like DMSO-d₆ or D₂O), the signals from -OH and -NH₂ protons often appear as broad singlets. Their chemical shifts can vary depending on concentration, temperature, and solvent.

The amino protons (-NH₂) are expected to resonate downfield due to the electron-withdrawing nature of the pyrimidine ring. Similarly, the hydroxyl protons (-OH) will also exhibit downfield shifts. In a deuterated solvent like DMSO-d₆, these exchangeable protons would be observable. For instance, in related 2-amino-4,6-dihydroxypyrimidine (B16511) derivatives, the amino protons appear around δ 6.3-6.6 ppm, and the hydroxyl protons are observed further downfield, around δ 10.3-10.5 ppm. nih.gov The presence of the strongly electron-withdrawing nitroso group at the C5 position is expected to further deshield these protons, potentially shifting their signals to a higher frequency.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Functional Group | Predicted Chemical Shift (ppm) in DMSO-d₆ | Multiplicity |

|---|---|---|---|

| -NH₂ | Amino | ~6.5 - 7.5 | Broad Singlet |

Note: Predicted shifts are estimations based on data from similar structures and the expected electronic effects of the nitroso substituent. nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, four distinct carbon signals are expected, corresponding to C2, C4, C5, and C6. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

The carbons C4 and C6, being attached to electronegative oxygen atoms, are expected to be significantly deshielded and appear far downfield. In similar pyrimidine structures, these carbons resonate around δ 164 ppm. nih.gov The C2 carbon, bonded to three nitrogen atoms, would also be downfield, typically around δ 152 ppm. nih.gov The C5 carbon is unique; its chemical shift will be strongly influenced by the directly attached nitroso group. The nitroso group's electron-withdrawing character would likely cause a downfield shift for C5 compared to the unsubstituted parent compound, where it appears around δ 90-95 ppm. nih.gov

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (ppm) in DMSO-d₆ |

|---|---|---|

| C2 | Attached to -NH₂ and two ring nitrogens | ~152 - 155 |

| C4 / C6 | Attached to -OH and ring nitrogens | ~164 - 168 |

Note: Predicted shifts are estimations based on data from analogous compounds and established substituent effects in ¹³C NMR. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization.

For this compound (C₄H₄N₄O₃), the calculated molecular weight is approximately 156.10 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 156. The fragmentation pattern would provide evidence for the presence of the various functional groups. Key fragmentation pathways would likely involve the loss of small, stable neutral molecules.

Common fragmentation patterns for such a molecule could include:

Loss of the nitroso group: A primary fragmentation would be the cleavage of the C-N bond, leading to the loss of a nitric oxide radical (•NO, 30 Da), resulting in a fragment ion at m/z 126.

Loss of water: Dehydration from the hydroxyl groups could lead to a peak at m/z 138 (M-18).

Ring cleavage: The pyrimidine ring can undergo complex fragmentation, leading to smaller charged species.

Table 5: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Identity of Lost Neutral Species |

|---|---|---|

| 156 | [C₄H₄N₄O₃]⁺ | Molecular Ion (M⁺) |

| 138 | [C₄H₂N₄O₂]⁺ | H₂O |

| 126 | [C₄H₄N₃O₂]⁺ | NO |

Note: The fragmentation pattern is a prediction based on general principles of mass spectrometry for aromatic and nitrogen-containing heterocyclic compounds. libretexts.org

Despite a comprehensive search for crystallographic data on the compound this compound, no specific single-crystal X-ray diffraction studies detailing its solid-state molecular architecture have been found in the available scientific literature.

Consequently, the precise structural determination, including crystal system, space group, unit cell dimensions, and atomic coordinates, for this particular compound is not publicly available. As this foundational data is essential for a detailed analysis of the crystal packing and intermolecular hydrogen bonding networks as requested, it is not possible to provide the in-depth article on its advanced structural elucidation and spectroscopic analysis at this time.

Further experimental research, specifically the successful growth of single crystals of this compound and their subsequent analysis by X-ray crystallography, would be required to generate the data necessary to fulfill the detailed outline provided.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) has emerged as a powerful tool for modeling the characteristics of pyrimidine (B1678525) derivatives. By approximating the electron density of the molecule, DFT methods can predict a wide range of properties with a favorable balance of accuracy and computational cost. For the parent compound, 2-amino-4,6-dihydroxypyrimidine (B16511) (ADHP), calculations have been successfully performed using methods like B3LYP with basis sets such as 6-311+G**, which yield good agreement between observed and calculated data. researchgate.net

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |

| Bond Lengths (Å) | C-N (ring) | ~1.3-1.4 Å |

| C=C (ring) | ~1.35-1.45 Å | |

| C-NH₂ | ~1.35 Å | |

| C-OH | ~1.34 Å | |

| **Bond Angles (°) ** | N-C-N (ring) | ~120-125° |

| C-N-C (ring) | ~115-120° | |

| C-C-NH₂ | ~120° | |

| C-C-OH | ~120° |

DFT calculations are instrumental in predicting and interpreting vibrational spectra (Infrared and Raman). Theoretical frequency calculations can help assign experimental bands to specific molecular vibrations. For 2-amino-4,6-dihydroxypyrimidine (ADHP), the fundamental vibrational wavenumbers and intensities have been evaluated using DFT (B3LYP/6-311+G**), and the calculated values, when scaled, show excellent agreement with experimental mid- and far-FTIR and FT-Raman spectra. researchgate.net

Key vibrational modes for pyrimidine derivatives include:

N-H stretching vibrations from the amino group, typically observed in the 3300-3500 cm⁻¹ region.

O-H stretching vibrations from the hydroxyl groups, also in a similar high-frequency region.

C=O stretching vibrations , which are intense and appear if the molecule exists in a keto tautomeric form. researchgate.net

Ring stretching vibrations (C-C and C-N) are found in the 1100-1650 cm⁻¹ range. researchgate.net

In-plane and out-of-plane bending vibrations for C-H, N-H, and O-H groups appear at lower frequencies. researchgate.net

The calculated spectra for ADHP were used to simulate the infrared and Raman spectra, which closely matched the observed spectra, confirming the accuracy of the computational approach. researchgate.net Similar methodologies could be applied to 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine to predict how the C5-nitroso group would alter the vibrational frequencies.

Computational chemistry can map out the energetic landscape of a chemical reaction, identifying intermediates, transition states, and activation energies. This provides mechanistic insights that are often difficult to obtain experimentally. For instance, the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines is often achieved through the condensation of appropriately substituted malonic acid diesters with guanidine (B92328). nih.govnih.gov DFT calculations could model this reaction pathway, elucidating the mechanism of ring formation.

Furthermore, studies on related compounds have revealed unexpected reactivity. In an attempt to synthesize 2-amino-4,6-dichloro-5-nitropyrimidine, an unusual aromatic substitution of the nitro group occurred. researchgate.net Computational modeling of such reaction pathways, including the calculation of transition state geometries and energies, is crucial for understanding why a particular product is formed over another. While specific transition state calculations for the synthesis or reactions of this compound were not found in the provided results, the methodologies used in studies of related pyrimidine reactions, such as SNAr reactions or enzymatic conversions, are directly applicable. rsc.orgmdpi.com

Tautomerism and Isomerism Investigations

This compound is a structurally complex molecule capable of existing in multiple tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. The relative stability of these forms is critical as it dictates the molecule's chemical and biological properties. The primary tautomeric equilibria at play include keto-enol, amino-imino, and nitroso-oxime forms.

The presence of hydroxyl groups at positions 4 and 6 allows for keto-enol tautomerism, where a proton can move from the oxygen to a ring nitrogen, creating a pyrimidinone structure. Similarly, the amino group at position 2 can exist in an imino form. The nitroso group at C5 can also participate in tautomerism to form an oxime (or hydroxyimino) group.

PubChem lists several potential tautomers, highlighting the complexity of the system nih.gov:

Dihydroxy-amino-nitroso form: The nominal structure, this compound.

Keto-enol tautomers: e.g., 2-Amino-6-hydroxy-5-nitrosopyrimidin-4(3H)-one. nih.gov

Diketo tautomer: 2-Amino-5-nitrosopyrimidine-4,6(1H,5H)-dione.

Imino tautomers: e.g., 2-Iminodihydro-4,5,6(1H)-pyrimidinetrione 5-oxime. nih.gov

Oxime tautomers: The C5=N-OH form, which is often more stable than its corresponding C-nitroso isomer due to the greater strength of the C=N bond compared to the N=O bond. stackexchange.com

Computational studies on related 4-hydroxypyrimidine (B43898) derivatives show a strong preference for the keto tautomer in both the solid state and in solution. nih.gov Theoretical calculations are essential to determine the relative energies of these various tautomers for this compound, predicting which form or forms are likely to predominate under given conditions.

Table 2: Potential Tautomeric Equilibria in this compound

| Equilibrium Type | Tautomer 1 | Tautomer 2 |

| Keto-Enol | -C(OH)=N- | -C(=O)-NH- |

| Amino-Imino | -C(NH₂)=N- | -C(=NH)-NH- |

| Nitroso-Oxime | -CH-N=O | -C=N-OH |

The relative stability of tautomers is not intrinsic but is highly dependent on the molecular environment. Factors such as solvent polarity and pH can significantly shift the tautomeric equilibrium. nih.gov

Solvent Effects: Polar solvents tend to stabilize more polar tautomers. mdpi.com For example, keto forms are generally more polar than enol forms and are thus favored in polar solvents. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the solvent environment and predict its effect on tautomeric stability. mdpi.comresearchgate.net Studies on other heterocyclic systems show that increasing solvent polarity can alter tautomeric preferences, sometimes leading to a situation where multiple tautomers can coexist in solution. mdpi.commdpi.com For instance, in some pyridone derivatives, the tautomeric equilibrium was found to be highly sensitive to solvent-solute interactions. nih.gov

pH Effects: The pH of the medium is a critical determinant of tautomeric populations, as it influences the protonation state of the molecule. nih.gov Since tautomerism is an acid-base catalyzed process, the concentration of different tautomers can be maximal when the pH is close to the pKa of the functional groups involved. nih.gov For 4,6-dihydroxypyrimidine (B14393) derivatives, it has been shown that the molecule can undergo one or more protonation stages in acidic media, leading to the formation of various cationic species. youtube.com The specific tautomeric form present can influence which site on the molecule is protonated or deprotonated. Recent studies have also highlighted how pH-induced tautomerism can affect the properties and applications of molecules. nih.gov Computational studies can predict pKa values and model the structures of protonated/deprotonated species, offering insight into how pH shifts the tautomeric landscape of this compound.

Electronic Structure Analysis: HOMO-LUMO Gap and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This increased polarizability is often associated with higher chemical reactivity. Various quantum chemical reactivity descriptors can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's chemical potential, hardness, and softness.

Interactive Data Table: Calculated Reactivity Descriptors for this compound

(Note: The following table is a template. Specific values are pending dedicated computational studies on the target molecule.)

| Descriptor | Value (eV) | Formula |

| EHOMO | Data not available | - |

| ELUMO | Data not available | - |

| Energy Gap (ΔE) | Data not available | ELUMO - EHOMO |

| Ionization Potential (I) | Data not available | -EHOMO |

| Electron Affinity (A) | Data not available | -ELUMO |

| Global Hardness (η) | Data not available | (I - A) / 2 |

| Global Softness (S) | Data not available | 1 / (2η) |

| Electronegativity (χ) | Data not available | (I + A) / 2 |

| Chemical Potential (μ) | Data not available | -χ |

| Electrophilicity Index (ω) | Data not available | μ² / (2η) |

Analysis of Intermolecular Interactions through Hirshfeld Surface and Quantum Chemical Topology

The arrangement of molecules in a crystal is dictated by a complex network of intermolecular interactions. Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify these interactions. By mapping properties onto this unique molecular surface, one can identify the types of contacts and their relative importance in the crystal packing. The surface is colored according to the normalized contact distance (dnorm), which highlights regions of significant intermolecular closeness.

Quantum Theory of Atoms in Molecules (QTAIM) offers a complementary approach, providing a rigorous definition of atoms and chemical bonds based on the topology of the electron density. amercrystalassn.orgwiley-vch.de This method allows for the characterization of bond critical points (BCPs) and the nature of the interactions (e.g., covalent, ionic, hydrogen bonds) based on the properties of the electron density at these points. researchgate.netmuni.cz While a specific QTAIM analysis for this compound is not found in the reviewed literature, it is a powerful method for elucidating the strength and nature of the hydrogen bonds and other non-covalent interactions that are expected to be significant in its crystal structure, given the presence of amino, hydroxyl, and nitroso functional groups. nih.gov

Interactive Data Table: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

(Note: The following table is a template based on typical analyses of related compounds. Specific values for the target molecule require dedicated crystallographic and computational studies.)

| Contact Type | Percentage Contribution (%) |

| H···H | Data not available |

| O···H / H···O | Data not available |

| N···H / H···N | Data not available |

| C···H / H···C | Data not available |

| N···O / O···N | Data not available |

| C···C | Data not available |

| Other | Data not available |

Chemical Transformations and Advanced Synthetic Applications

Utilization as a Building Block for Complex Heterocyclic Systems

The pyrimidine (B1678525) core, activated by its substituents, is a key precursor for the synthesis of various fused heterocyclic compounds, which are significant in medicinal chemistry and biology.

2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is a classic starting material in the Traube purine (B94841) synthesis, a fundamental method for constructing the purine ring system first introduced in 1900. chemistry-online.comslideshare.net This synthetic strategy hinges on the creation of a 4,5-diaminopyrimidine (B145471) intermediate. The process begins with the reduction of the nitroso group at the C5 position of the pyrimidine ring to a primary amine. This reduction is commonly achieved using reagents such as ammonium (B1175870) sulfide (B99878) or catalytic hydrogenation. chemistry-online.comgoogle.com

The resulting intermediate, 2,5-diamino-4,6-dihydroxypyrimidine (B34952), possesses two adjacent amino groups that are perfectly positioned for the final ring-closure step. google.com The imidazole (B134444) ring of the purine is then formed by reacting this diamino-pyrimidine with a one-carbon electrophile. slideshare.net Reagents like formic acid, formamide, or diethoxymethyl acetate (B1210297) are typically used to introduce the final carbon atom (C8) of the purine core, leading to the formation of substituted purine derivatives such as xanthine (B1682287) or guanine (B1146940) analogues. chemistry-online.com This sequence provides a reliable pathway to a wide array of purine-based molecules, including those with potential therapeutic applications. nih.govgoogle.com

The same 2,5-diamino-4,6-dihydroxypyrimidine intermediate derived from the reduction of this compound is also pivotal in the synthesis of pteridines (pyrazino[2,3-d]pyrimidines). Pteridines are a class of fused heterocyclic compounds with significant biological roles. slideshare.net

The synthesis involves the condensation of the 5,6-diaminopyrimidine (the nomenclature changes based on ring orientation, but the key intermediate is the same) with a 1,2-dicarbonyl compound, such as glyoxal, a-ketoesters, or a-diketones. This condensation reaction forms the pyrazine (B50134) ring, which is fused to the initial pyrimidine core, thereby creating the characteristic pteridine (B1203161) skeleton. The specific dicarbonyl compound used determines the substitution pattern on the newly formed pyrazine ring. This method is a versatile and widely employed strategy for accessing diverse pteridine derivatives, including pteridinones, which are of pharmacological interest. lookchem.comgoogle.com

Derivatization and Functionalization Strategies for Novel Compounds

The functional groups on the this compound ring provide multiple handles for derivatization, allowing for the systematic modification of the core structure to generate novel compounds with tailored properties.

A primary strategy for functionalization involves the conversion of the 4- and 6-hydroxyl groups into more reactive leaving groups, most commonly chlorine atoms. This is typically achieved by treating the pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline. lookchem.comgoogle.comepo.org The resulting 2-amino-4,6-dichloro-5-nitrosopyrimidine (or its nitro equivalent) is a highly versatile intermediate. researchgate.net

The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic substitution, enabling the introduction of a wide range of chemical functionalities. lookchem.com For instance, reaction with alkoxides (e.g., sodium methoxide) can introduce alkoxy groups, while reactions with primary or secondary amines can install various amino substituents. lookchem.com Furthermore, substituents can be introduced at the C5 position by starting with appropriately substituted malonic acid diesters in the initial pyrimidine synthesis, yielding a variety of 5-substituted-2-amino-4,6-dihydroxypyrimidines that can then be carried forward. nih.govnih.gov

Selective modification of the pyrimidine ring allows for precise control over the final molecular structure. The reactivity of the different positions on the ring can be exploited to direct chemical changes. For example, in 2-amino-4,6-dichloropyrimidine (B145751) derivatives, the chlorine atoms can sometimes be substituted sequentially under controlled conditions, allowing for the synthesis of asymmetrically substituted pyrimidines.

The nitroso group at C5 is also a key functional handle. Beyond its reduction to an amine for fused ring synthesis, it can influence the reactivity of the ring and participate in other transformations. In some cases, under harsh chlorination conditions, the nitro group itself can be displaced by a chlorine atom, an unusual aromatic substitution that leads to a trichlorinated pyrimidine. lookchem.comresearchgate.net This highlights the complex reactivity of the system and provides pathways to densely functionalized pyrimidine cores.

The following interactive table showcases examples of 5-substituted 2-amino-4,6-dihydroxypyrimidine (B16511) derivatives and their corresponding chlorinated analogues, demonstrating a key functionalization strategy. nih.gov

| Compound ID (Dihydroxy) | R-Group at C5 | Yield (%) | Compound ID (Dichloro) | Yield (%) |

| A2 | Methyl | - | B2 | 71 |

| A3 | Ethyl | 88 | B3 | 82 |

| A4 | Propyl | 94 | B4 | - |

| A5 | Isopropyl | 93 | B5 | 69 |

| A9 | sec-Butyl | 93 | - | - |

| - | Phenyl | - | B10 | 71 |

| - | Fluoro | - | B12 | - |

Yields correspond to the synthesis of the specified derivative as reported in the source literature. nih.gov Not all dihydroxy compounds were converted to their dichloro counterparts in the study.

Conclusion and Future Research Perspectives

Synthesis of Key Chemical Insights and Achievements

The core understanding of 2-Amino-4,6-dihydroxy-5-nitrosopyrimidine is built upon the well-established chemistry of its parent scaffold, 2-amino-4,6-dihydroxypyrimidine (B16511). The synthesis of this precursor is typically achieved through the condensation of guanidine (B92328) with a malonic acid diester, such as diethyl malonate or dimethyl malonate, in the presence of a strong base like sodium methoxide (B1231860). nih.govchemicalbook.comgoogle.com

A significant chemical insight is the pronounced tautomerism inherent in the 4,6-dihydroxypyrimidine (B14393) ring system. nih.gov Rather than existing purely in the diol form, the compound predominantly adopts a more stable keto-enol tautomeric form, such as 2-amino-4-hydroxy-5-nitroso-1H-pyrimidin-6-one. nih.govthermofisher.com This behavior is critical as it dictates the molecule's hydrogen bonding capabilities, crystal packing, and reactivity. The presence of multiple tautomers can influence reaction outcomes and is a key consideration in mechanistic studies. researchgate.net

The introduction of the nitroso group at the C5 position is a pivotal achievement, transforming the electron-rich pyrimidine (B1678525) into a more complex electronic system. This group, being ortho to two hydroxyl groups and meta to the amino group, significantly modulates the reactivity of the entire molecule, particularly its potential as a ligand and as a precursor for further functionalization.

Identification of Unexplored Reaction Pathways and Mechanistic Questions

While the synthesis of the parent pyrimidine is well-understood, the specific mechanisms of its subsequent reactions, particularly involving the nitroso group, present several unanswered questions.

Reduction of the Nitroso Group: The reduction of the nitroso group to an amino group to form 2,5-diamino-4,6-dihydroxypyrimidine (B34952) is a logical synthetic step. However, the optimal conditions and the mechanism of this reduction are not extensively detailed in the literature for this specific substrate. Investigating various reducing agents and catalytic systems could reveal selective and high-yield pathways.

Nucleophilic Aromatic Substitution (SNAr): The related 5-nitro derivatives are known to undergo SNAr reactions, where the nitro group can be displaced. researchgate.netchemrxiv.org An unexplored area is whether the nitroso group on this compound can act as a leaving group under specific nucleophilic conditions. Mechanistic studies could clarify the feasibility and kinetics of such a transformation compared to the substitution of the hydroxyl groups after their conversion to better leaving groups like chlorides. researchgate.netmdpi.com

Reactivity of Tautomers: A fundamental mechanistic question is the differential reactivity of the various tautomers in solution. nih.govresearchgate.net It is plausible that one tautomer is more susceptible to electrophilic attack while another favors nucleophilic reactions. Probing these differences through kinetic studies and computational modeling would provide invaluable insight into controlling reaction selectivity.

Condensation Reactions: The reactivity of the C5 position, activated by the nitroso group, towards condensation with active methylene (B1212753) compounds has not been fully explored. Such reactions could lead to the formation of novel fused heterocyclic systems, but the influence of the adjacent amino and hydroxyl groups on this reactivity remains an open question.

Opportunities for Development of Novel Synthetic Methodologies

Future research offers significant opportunities for refining and expanding the synthetic utility of this compound.

Greener Synthesis: Current methods for pyrimidine synthesis often rely on strong bases and traditional reflux conditions. chemicalbook.com There is an opportunity to develop more environmentally benign methodologies, such as microwave-assisted synthesis or the use of greener solvents and catalysts, which have been successfully applied to related heterocyclic systems. researchgate.net A patented method for a related synthesis highlights the use of acetic acid for pH control to prevent product decomposition, suggesting that milder reagents can improve stability and yield. google.com

Direct C-H Functionalization: While classical synthesis involves the nitrosation of a pre-formed pyrimidine ring, modern synthetic methods could enable direct C-H functionalization at the C5 position. Investigating transition-metal-catalyzed C-H activation pathways could provide a more atom-economical route to 5-substituted derivatives.

Flow Chemistry: The synthesis of the nitroso compound could be adapted to a continuous flow process. This would offer better control over reaction parameters, particularly for potentially exothermic nitrosation reactions, improve safety, and allow for easier scalability compared to batch processing.

Enzymatic Synthesis: Biocatalysis presents a novel frontier. The potential for enzymes to selectively catalyze the formation or transformation of this pyrimidine derivative could lead to highly efficient and stereoselective synthetic routes, a stark contrast to traditional chemical methods.

Potential for Discovery of New Chemical Structures and Applications in Pure Chemical and Materials Science Fields

The unique structure of this compound makes it a promising building block for new materials and complex chemical structures.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The molecule possesses multiple coordination sites: the nitrogen atoms of the pyrimidine ring, the amino group, and the oxygen atoms of the hydroxyl and nitroso groups. This makes it an excellent candidate for a multidentate ligand. Research has already shown that 2-amino-4,6-dihydroxypyrimidine derivatives have excellent ligand formation capabilities with metals like copper. researchgate.net Exploring its coordination chemistry with a variety of metal ions (e.g., lanthanides, transition metals) could lead to the discovery of novel coordination polymers or MOFs with interesting magnetic, optical, or catalytic properties. The crystal structure of related compounds often reveals extensive hydrogen-bonding networks and π–π stacking interactions, which are crucial for building robust supramolecular architectures. researchgate.net

Functional Dyes and Pigments: The extended conjugation and the presence of both electron-donating and electron-withdrawing groups suggest that the molecule may possess interesting photophysical properties. Modification of the core structure could lead to the development of novel dyes or pigments. The study of its chromophoric and fluorophoric characteristics is a largely unexplored field.

Precursors for Advanced Materials: Through chemical modification, such as polymerization or incorporation into larger macromolecular structures, this compound could serve as a monomer for functional polymers. For example, polymers incorporating this pyrimidine unit might exhibit enhanced thermal stability or specific surface-binding properties, making them suitable for applications in materials science as coatings or additives.

Supramolecular Chemistry: The multiple hydrogen bond donor and acceptor sites make this compound an ideal building block for designing complex supramolecular assemblies. nih.gov By co-crystallizing it with other molecules, it may be possible to create novel materials with tunable properties based on non-covalent interactions.

Q & A

Q. What are the established synthetic routes for 2-amino-4,6-dihydroxy-5-nitrosopyrimidine and its derivatives?

The compound is synthesized via nucleophilic addition-elimination reactions. A common method involves condensing monosubstituted malonic acid diesters with guanidine in sodium ethoxide. For example, 5-substituted derivatives are prepared using malonic acid diesters with substituents at the 5-position, followed by cyclization . Chlorinated analogs (e.g., 2-amino-4,6-dichloropyrimidines) are obtained via Vilsmeier-Haack-Arnold reagent treatment, achieving high yields (75–95%) after deprotection of dimethylamino-methylene groups .

Q. How can liquid chromatography (LC) resolve analytical challenges when this compound coexists with structurally similar impurities?

Reverse-phase LC with UV detection (e.g., at 254 nm) is effective for separating this compound from interferents like 2,4,6-triamino-5-nitrosopyrimidine. A gradient elution using acetonitrile/water with 0.1% trifluoroacetic acid improves resolution. Retention times and peak purity should be validated with spiked samples .

Q. What are the standard protocols for characterizing this compound and its derivatives?

Characterization includes:

- NMR : H and C NMR to confirm substituent positions and purity.

- Mass spectrometry : High-resolution MS for molecular weight validation.

- Elemental analysis : To verify C, H, N, and O content (±0.3% tolerance).

- HPLC : Purity assessment (>95% by area normalization) .

Advanced Research Questions

Q. How can synthetic yields be optimized for chlorinated derivatives like 2-amino-4,6-dichloro-5-nitrosopyrimidine?

Key parameters include:

- Reagent stoichiometry : Use 1.2–1.5 equivalents of Vilsmeier-Haack-Arnold reagent to ensure complete chlorination.

- Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions.

- Deprotection timing : Immediate hydrolysis post-chlorination prevents byproduct formation .

Q. What experimental designs are recommended for evaluating nitric oxide (NO) inhibitory activity in immune-activated cells?

- Cell model : Mouse peritoneal macrophages stimulated with LPS/IFN-γ.

- Compound treatment : Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity).

- NO measurement : Griess assay for nitrite quantification after 24–48 hours.

- Controls : Include L-NMMA (IC ~10 μM) as a reference inhibitor.

- Data interpretation : Compare IC values and cell viability (MTT assay) to rule off-target effects .

Q. How to address contradictions in structure-activity relationships (SAR) for NO inhibition?

Example: 5-Fluoro-2-amino-4,6-dichloropyrimidine (IC = 2 μM) shows higher activity than hydroxylated analogs (no activity). To resolve discrepancies:

- Computational modeling : Dock compounds into putative binding pockets (e.g., iNOS enzyme).

- Metabolite screening : Check for in situ derivatization (e.g., dechlorination).

- Electronic effects : Evaluate substituent electronegativity via Hammett plots .

Q. What strategies mitigate compound instability during biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.